2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride
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Overview
Description
2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClF2NO3S and a molecular weight of 257.65 g/mol . It is characterized by the presence of a pyridine ring substituted with a sulfonyl chloride group and a difluoroethoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride typically involves the reaction of 2-(2,2-difluoroethoxy)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include amines, alcohols, thiols, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar compounds to 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride include other sulfonyl chlorides and pyridine derivatives. Some examples are:
2-(2,2-Difluoroethoxy)pyridine-3-sulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.
2-(2,2-Difluoroethoxy)pyridine-3-sulfonic acid: A derivative where the sulfonyl chloride group is hydrolyzed to form a sulfonic acid.
2-(2,2-Difluoroethoxy)pyridine-3-sulfonate esters: Derivatives where the sulfonyl chloride group is replaced with sulfonate ester groups.
The uniqueness of this compound lies in its specific reactivity and the presence of both difluoroethoxy and sulfonyl chloride functional groups, which provide distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO3S/c8-15(12,13)5-2-1-3-11-7(5)14-4-6(9)10/h1-3,6H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDLKROPXWIMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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